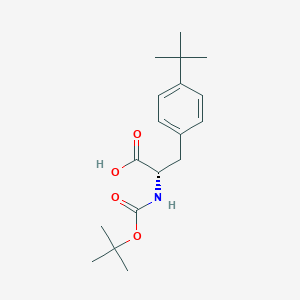

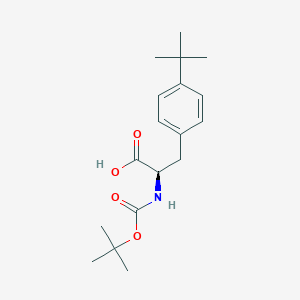

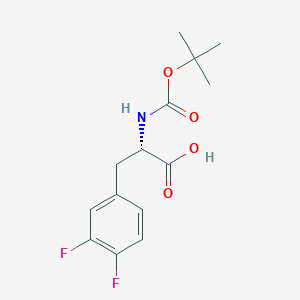

Boc-3,4-difluoro-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

- Synthesis Applications : A study by Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method was applied in the synthesis of LYRAMFRANK, showcasing its compatibility with reactive side chains and the ability to ligate other than glycine Crich & Banerjee, 2007.

Self-Assembling and Piezoelectric Applications

- Self-Assembling : The self-assembling properties of Boc-protected analogues of diphenylalanine dipeptide in solution and their application in electrospun fibers were explored by Baptista et al. (2022), indicating potential uses in materials science Baptista et al., 2022.

Polymer Synthesis

- Polymer Synthesis with Controlled Properties : Kumar et al. (2012) synthesized methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine, via RAFT polymerization. This process yielded well-defined polymers with controlled molecular weight, showcasing applications in creating pH-responsive cationic polymers Kumar et al., 2012.

Diffusional Behavior in Solid-Phase Reaction Fields

- Study of Diffusional Behavior : Yamane et al. (2002) investigated the diffusion coefficients of Boc-Phe in Merrifield network polystyrene gels, providing insights into the diffusional behavior of amino acids in solid-phase reaction fields Yamane et al., 2002.

FRET Cassettes and DNA Sequencing

- DNA Sequencing Potential : Nampalli et al. (2002) utilized an unnatural, tri-functional amino acid, t-Boc-L-para-amino-phenylalanine, in the design and synthesis of FRET cassettes, exploring their potential for DNA sequencing Nampalli et al., 2002.

Safety and Hazards

properties

IUPAC Name |

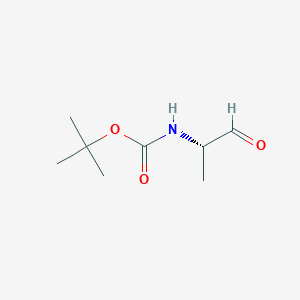

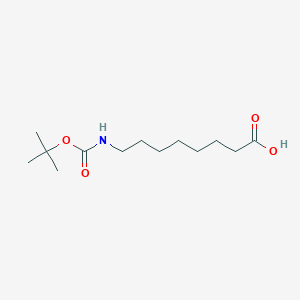

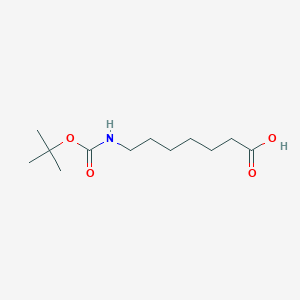

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427298 |

Source

|

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198474-90-7 |

Source

|

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.